Cas no 110505-75-4 (N6-(4-Hydroxybenzyl)-adenosine)
N6-(4-Hydroxybenzyl)-adenosine Chemical and Physical Properties
Names and Identifiers
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- N6-(4-Hydroxybenzyl)-adenosine
- Adenosine, N-[(4-hydroxyphenyl)methyl]-
- Para-topolin riboside
- ANW-64712
- CHEBI:475129
- CHEMBL224024
- CTK0D4708
- DNC013250
- N6-(4-hydroxybenzyl)adenine riboside
- SureCN639446
- N-[(4-Hydroxyphenyl)methyl]adenosine
- NHBA
- T1-11
- N6-(4-Hydroxybenzyl)adenosine
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
- SCHEMBL639446
- CS-5067
- MS-26025
- F85288
- 110505-75-4
- N6-(4-Hydroxybenzyl) adenine riboside, >=98% (HPLC)
- AKOS016007097
- N6-(4-Hydroxybenzyl)adenosine (NHBA)
- 6-(p-hydroxybenzylamino)-9-beta-d-ribofuranosylpurine
- T9R
- N6-(4-Hydroxybenzyl) adenine riboside
- DTXSID00440568
- BDBM50208945
- Para-topolin riboside; N-[(4-Hydroxyphenyl)methyl]adenosine;(2R,3R,4S,5R)-2-(6-((4-hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol;N6-(4-Hydroxybenzyl)-adenosine
- UGVIXKXYLBAZND-LSCFUAHRSA-N
- HY-18775
- A900363
- NCGC00484059-01
- N6-(p-hydroxybenzyl)-adenosine
- PARA-TOPOLIN RIBOSIDE 99% (HPLC)
- DB-335320
- p-Topolin Riboside; N-[(4-Hydroxyphenyl)methyl]adenosine; (2R,3R,4S,5R)-2-(6-((4-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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- MDL: MFCD18641957
- Inchi: 1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
- InChI Key: UGVIXKXYLBAZND-LSCFUAHRSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC=NC1=2)NCC1C=CC(=CC=1)O)O)O
Computed Properties
- Exact Mass: 373.13877
- Monoisotopic Mass: 373.13861872g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 146Ų
Experimental Properties
- Density: 1.71
- PSA: 145.78
N6-(4-Hydroxybenzyl)-adenosine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
N6-(4-Hydroxybenzyl)-adenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-5067-10mg |
N6-(4-Hydroxybenzyl)adenosine |
110505-75-4 | 99.29% | 10mg |
$84.0 | 2022-04-28 | |
| ChemScence | CS-5067-50mg |
N6-(4-Hydroxybenzyl)adenosine |
110505-75-4 | 99.29% | 50mg |
$288.0 | 2022-04-28 | |
| ChemScence | CS-5067-100mg |
N6-(4-Hydroxybenzyl)adenosine |
110505-75-4 | 99.29% | 100mg |
$480.0 | 2022-04-28 | |
| TRC | H829530-5mg |
N6-(4-Hydroxybenzyl)adenosine (NHBA) |
110505-75-4 | 5mg |
$ 46.00 | 2023-09-07 | ||
| TRC | H829530-10mg |
N6-(4-Hydroxybenzyl)adenosine (NHBA) |
110505-75-4 | 10mg |
$ 52.00 | 2023-09-07 | ||
| TRC | H829530-50mg |
N6-(4-Hydroxybenzyl)adenosine (NHBA) |
110505-75-4 | 50mg |
$ 201.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N910813-10mg |
N6-(4-Hydroxybenzyl)adenosine (Para-topolin riboside) |
110505-75-4 | 98% | 10mg |
¥1,225.00 | 2022-09-01 | |
| MedChemExpress | HY-18775-10mM*1mLinDMSO |
N6-(4-Hydroxybenzyl)adenosine |
110505-75-4 | 99.29% | 10mM*1mLinDMSO |
¥770 | 2022-02-25 | |
| MedChemExpress | HY-18775-10mg |
N6-(4-Hydroxybenzyl)adenosine |
110505-75-4 | 99.96% | 10mg |
¥700 | 2024-04-20 | |
| MedChemExpress | HY-18775-50mg |
N6-(4-Hydroxybenzyl)adenosine |
110505-75-4 | 99.96% | 50mg |
¥2400 | 2024-04-20 |
N6-(4-Hydroxybenzyl)-adenosine Suppliers
N6-(4-Hydroxybenzyl)-adenosine Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on N6-(4-Hydroxybenzyl)-adenosine
Recent Advances in the Study of N6-(4-Hydroxybenzyl)-adenosine (110505-75-4)
N6-(4-Hydroxybenzyl)-adenosine (CAS: 110505-75-4) is a bioactive adenosine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique hydroxybenzyl substitution at the N6 position of adenosine, has been the subject of numerous studies exploring its biological activities, mechanisms of action, and pharmacological properties. Recent research has particularly focused on its roles in modulating adenosine receptor signaling, anti-inflammatory effects, and potential applications in neurodegenerative diseases and cancer therapy.
Adenosine derivatives, including N6-(4-Hydroxybenzyl)-adenosine, are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which play crucial roles in various physiological processes such as immune response, cardiovascular function, and neurotransmission. The hydroxybenzyl moiety in N6-(4-Hydroxybenzyl)-adenosine is believed to enhance its binding affinity to specific adenosine receptor subtypes, thereby influencing downstream signaling pathways. Recent studies have utilized advanced techniques such as X-ray crystallography and molecular docking simulations to elucidate the structural basis of its receptor interactions, providing valuable insights for the design of novel adenosine-based therapeutics.
One of the most promising areas of research involving N6-(4-Hydroxybenzyl)-adenosine is its potential anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory disorders. Mechanistic studies have revealed that its anti-inflammatory effects are mediated through the modulation of NF-κB and MAPK signaling pathways, which are central to the regulation of immune responses. These findings have spurred further investigations into its potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In the context of neurodegenerative diseases, N6-(4-Hydroxybenzyl)-adenosine has shown neuroprotective effects in models of Parkinson's and Alzheimer's diseases. Research indicates that this compound can attenuate oxidative stress and neuronal apoptosis, likely through its interaction with adenosine A2A receptors, which are implicated in neuroinflammation and neurodegeneration. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders, although further preclinical and clinical studies are needed to validate its efficacy and safety.
Another exciting avenue of research is the exploration of N6-(4-Hydroxybenzyl)-adenosine in cancer therapy. Preliminary studies suggest that this compound may exhibit anti-proliferative effects on certain cancer cell lines, possibly through the induction of cell cycle arrest and apoptosis. Additionally, its ability to modulate the tumor microenvironment by influencing immune cell activity has sparked interest in its potential as an adjunct therapy in immunotherapy. However, the exact mechanisms underlying its anti-cancer effects remain to be fully elucidated, and more comprehensive studies are required to assess its therapeutic potential in oncology.
Recent advancements in synthetic chemistry have also facilitated the development of novel analogs and derivatives of N6-(4-Hydroxybenzyl)-adenosine, aimed at improving its pharmacological profile. Structure-activity relationship (SAR) studies have identified key structural features that are critical for its biological activity, paving the way for the design of more potent and selective compounds. These efforts are complemented by advancements in drug delivery systems, such as nanoparticle-based formulations, which could enhance the bioavailability and targeted delivery of N6-(4-Hydroxybenzyl)-adenosine and its analogs.
In conclusion, N6-(4-Hydroxybenzyl)-adenosine (110505-75-4) represents a promising candidate for further development in multiple therapeutic areas, including inflammation, neurodegeneration, and cancer. Its unique structural features and diverse biological activities make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and evaluating its clinical potential. As the field continues to evolve, N6-(4-Hydroxybenzyl)-adenosine may emerge as a key player in the development of next-generation therapeutics.
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